N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide
Description
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group at position 2. This core is linked via a three-carbon propyl chain to a benzamide moiety bearing a thiophen-3-yl substituent at the para position. The compound’s structure combines aromatic and heteroaromatic systems, which are common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-thiophen-3-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c1-15-11-20-23-12-16(13-25(20)24-15)3-2-9-22-21(26)18-6-4-17(5-7-18)19-8-10-27-14-19/h4-8,10-14H,2-3,9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRWDARAADFGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the propyl chain and the thiophene ring through substitution reactions. The final step usually involves the formation of the benzamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core is known to interact with enzymes and receptors, modulating their activity. The thiophene and benzamide moieties further enhance its binding affinity and specificity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:
Key Observations:
Core Modifications :
- The target compound’s pyrazolo[1,5-a]pyrimidine core is structurally closer to DMH3 and benzofuran-linked derivatives than to triazolo[1,5-a]pyrimidines . The triazolo analogs exhibit divergent bioactivity (herbicidal vs. inferred kinase modulation), highlighting the impact of core heteroatom arrangement.
Substituent Effects: Thiophene vs. Quinoline: The thiophen-3-yl group in the target compound is smaller and less planar than DMH3’s quinolin-4-yl substituent, which may reduce π-π stacking interactions but improve solubility . Benzamide vs. Hydrazide: The benzamide linker in the target compound contrasts with the acetyl hydrazide side chains in triazolo derivatives . Hydrazides are associated with metal chelation (e.g., in fungicides), whereas benzamides are common in kinase inhibitors.
Synthetic Accessibility :
- The target compound’s propyl chain and thiophene substitution may require multi-step synthesis, similar to methods described for benzofuran-linked pyrazolo[1,5-a]pyrimidines (e.g., condensation of heterocyclic amines with carbonyl intermediates) .
Research Findings and Implications
- Bioactivity Trends: DMH3’s BMP pathway activity suggests that pyrazolo[1,5-a]pyrimidines with extended aromatic systems (e.g., quinoline) may target developmental signaling pathways. In contrast, the target compound’s thiophene-benzamide system could favor interactions with ATP-binding pockets in kinases.
- Chirality and Activity : While the target compound lacks a chiral center, triazolo derivatives with α-methyl substitutions showed enhanced bioactivity, emphasizing the role of stereochemistry in optimizing efficacy .
Biological Activity
N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core integrated with a thiophene moiety and a benzamide functional group. These structural elements contribute to its pharmacological properties.
- Molecular Formula: C₁₉H₁₈N₄OS
- Molecular Weight: 342.44 g/mol
- CAS Number: 1797862-40-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing various signaling pathways associated with inflammation and cancer.
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. For instance:
- In vitro Studies: Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
These results indicate that the compound may induce apoptosis in cancer cells and block cell cycle progression.
Anti-inflammatory Activity
Compounds containing the pyrazolo[1,5-a]pyrimidine structure have been noted for their anti-inflammatory effects. Studies suggest that they can reduce inflammation without the ulcerogenic side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Case Studies
Several studies have highlighted the potential of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized various pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against cancer cell lines. The results indicated that modifications to the structure significantly impacted biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
- Molecular Docking Studies : Computational docking studies have been employed to predict the binding affinity of the compound to target proteins involved in cancer progression. These studies support the hypothesis that the compound effectively interacts with key enzymes or receptors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
